molecular formula C6H11NO B2414069 3-Ethyl-2-pyrrolidinone CAS No. 930-92-7

3-Ethyl-2-pyrrolidinone

Cat. No.: B2414069
CAS No.: 930-92-7
M. Wt: 113.16
InChI Key: ZRBMHTFPJMSUDJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-pyrrolidinone is a type of heterocyclic compound . It is a five-membered lactam present in both natural and synthetic compounds .


Synthesis Analysis

The synthesis of pyrrolidinones, including this compound, offers a great scope in the field of medicinal chemistry . A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered lactam . The structure and energetics of pyrrolidinones have been studied using high-level ab initio quantum chemical calculations .


Chemical Reactions Analysis

A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the potential energy surface (PES) via the lowest ΔG# pathway in both the gas-phase and an ethanol solvent model .

Scientific Research Applications

1. Synthesis of Functionalized 2-Pyrrolidinones

Research by Gao, Sun, and Yan (2013) demonstrated the successful synthesis of functionalized 2-pyrrolidinones using domino reactions involving ethyl glyoxylate and acetylenedicarboxylate with arylamines. This method showed high regioselectivity and the capability to produce reactive intermediates for further chemical applications (Gao, Sun, & Yan, 2013).

2. Formation of Tetrahydropyridines

Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed annulation method to synthesize highly functionalized tetrahydropyridines, using ethyl 2-methyl-2,3-butadienoate. This process is notable for its excellent yields and complete regioselectivity, contributing to the synthesis of bioactive molecules containing pyrrolidinones (Zhu, Lan, & Kwon, 2003).

3. Studying Thermophysical Properties

Blanco et al. (2010) conducted a study on the thermophysical properties of aqueous solutions of 1-ethyl-2-pyrrolidinone, such as density, viscosity, and refractive index. This research provides insights into the behavior of pyrrolidinone molecules in solutions, which is crucial for various industrial and research applications (Blanco et al., 2010).

4. Novel [3 + 2] Cycloaddition Method

Zhang et al. (2018) developed a new [3 + 2] cycloaddition reaction method for the synthesis of multi-substituted pyrrolidinones. This innovative approach expands the synthetic utility of α-halo hydroxamates and provides an alternative pathway for creating bioactive molecules (Zhang et al., 2018).

5. Cobalt-Catalyzed Synthesis of Pyrrolidinones

Zhang, Chen, Lin, Liu, Wang, and Zhang (2015) discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes. This method is significant for its site-selective fashion and broad applicability, including the synthesis of various isoindolinones (Zhang, Chen, Lin, Liu, Wang, & Zhang, 2015).

Safety and Hazards

When handling 3-Ethyl-2-pyrrolidinone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrrolones and pyrrolidinones, including 3-Ethyl-2-pyrrolidinone, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Properties

IUPAC Name

3-ethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMHTFPJMSUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-92-7
Record name 3-ethylpyrrolidin-2-one
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